![molecular formula C19H12ClN3OS B3035292 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile CAS No. 310456-48-5](/img/structure/B3035292.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for a similar compound, 2- { [2- (4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid, is 1S/C10H9ClO3S/c11-8-3-1-7 (2-4-8)9 (12)5-15-6-10 (13)14/h1-4H,5-6H2, (H,13,14) .Physical And Chemical Properties Analysis
The physical form of a similar compound, 2- { [2- (4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid, is a powder . It has a melting point of 100-102 .Applications De Recherche Scientifique
Molecular Modeling and Anti-Inflammatory Activity
A study explored the synthesis of various heterocyclic derivatives, including compounds related to 2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile, and assessed their anti-inflammatory activities. The molecular modeling of the synthesized compounds provided insights into their molecular parameters, such as electronegativity, net dipole moment, and binding energy. The anti-inflammatory activity was evaluated using carrageenan-induced paw edema in albino rats, and several compounds showed moderate to good activity, comparable to the standard drug indomethacin. One compound with a morpholine ring showed even better inhibition of carrageenan-induced paw edema than indomethacin at all studied time scales, making it a promising compound for further modification as a clinically useful anti-inflammatory agent (Helal et al., 2015).
Cardiotonic Properties
Research into compounds analogous to milrinone, including pyridine-3-carbonitrile derivatives, aimed to develop new inotropic drugs for congestive heart failure (CHF) with less proarrhythmic potential. The compounds were synthesized and evaluated for their cardiotonic activity and in vivo cardiovascular effects. Several compounds demonstrated cardiotonic activity comparable to that of milrinone and were well-tolerated by mice at significant dosages, indicating potential for further development as treatments for CHF (Bekhit & Baraka, 2005).
Antinociceptive Properties
A study evaluated the antinociceptive properties of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives using the abdominal constriction test in mice. The most active compounds significantly inhibited the number of abdominal constrictions, demonstrating strong analgesic properties. Molecular modeling studies indicated a high correlation between the ionization potentials and the analgesic properties of the compounds, providing valuable insights for future drug development (Dos Anjos et al., 2012).
Pharmacokinetics and Metabolism
Research on 3-(6-Methylpyridine-3-yl-sulfanyl)-6-(4H-[1,2,4]triazole-3-yl-sulfanyl)-N-(1,3-thiazole-2-yl)-2-pyridine carboxamide (Cpd-D), a glucokinase activator, revealed significant interindividual variations in pharmacokinetics among male Sprague-Dawley rats. The study highlighted the role of CYP2D1 polymorphism in the major metabolism and pharmacokinetics of Cpd-D, emphasizing the importance of genetic factors in drug metabolism and efficacy (Hasegawa et al., 2014).
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-16-6-3-13(4-7-16)18(24)12-25-19-14(10-21)5-8-17(23-19)15-2-1-9-22-11-15/h1-9,11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIGIKYVWKYYCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.